2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
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Overview
Description
2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid typically involves the reaction of 2-chloro-1,3-thiazole with difluoroacetic acid under specific conditions. One common method involves the use of a catalyst and controlled temperature to facilitate the reaction. The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the thiazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1,3-thiazol-4-yl)methanol
- 2-chloro-3-formyl quinoline derivatives
Uniqueness
2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is unique due to the presence of both chlorine and difluoroacetic acid moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
2639442-52-5 |
---|---|
Molecular Formula |
C5H2ClF2NO2S |
Molecular Weight |
213.6 |
Purity |
95 |
Origin of Product |
United States |
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